molecular formula C15H11BrN2O2 B1532425 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole CAS No. 1228666-35-0

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

Cat. No.: B1532425
CAS No.: 1228666-35-0
M. Wt: 331.16 g/mol
InChI Key: SNEXISSXLANPHT-UHFFFAOYSA-N
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Description

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is a heterocyclic compound that contains both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with appropriate substituents. This can be achieved through various methods, including the Hantzsch pyridine synthesis.

    Bromination: The pyridine derivative is then brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide.

    Benzyloxy Substitution:

    Formation of the Oxazole Ring: The final step involves the cyclization to form the oxazole ring. This can be achieved through the reaction of the pyridine derivative with an appropriate oxazole precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Debrominated pyridine-oxazole derivatives.

    Substitution: Various substituted pyridine-oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the bromine atom can participate in halogen bonding. The oxazole ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)pyridine-2-yl oxazole: Lacks the bromine substituent, which may affect its biological activity and binding properties.

    6-Bromo-5-(methoxy)pyridine-2-yl oxazole: Contains a methoxy group instead of a benzyloxy group, potentially altering its hydrophobicity and reactivity.

    5-(5-(Benzyloxy)pyridin-2-yl)oxazole: Similar structure but without the bromine atom, which may influence its chemical reactivity and biological interactions.

Uniqueness

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole is unique due to the presence of both the benzyloxy and bromine substituents, which can significantly influence its chemical and biological properties. The combination of these substituents may enhance its potential as a versatile scaffold in drug design and other applications.

Properties

IUPAC Name

5-(6-bromo-5-phenylmethoxypyridin-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-15-13(19-9-11-4-2-1-3-5-11)7-6-12(18-15)14-8-17-10-20-14/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEXISSXLANPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C3=CN=CO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237114
Record name 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-35-0
Record name 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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